Einecs 276-169-1

Description

EINECS 276-169-1 corresponds to 1,3-Benzenediol, 2,4,6-trinitro-, lead salt (CAS: 15245-44-0), a nitroaromatic compound classified under the European Inventory of Existing Commercial Chemical Substances (EINECS) . This compound is a lead-based derivative of 2,4,6-trinitro-1,3-benzenediol (also known as styphnic acid), characterized by its explosive properties and use in pyrotechnics and detonators. Its structure features three nitro groups (-NO₂) attached to a benzene ring, with hydroxyl groups at positions 1 and 3, forming a lead salt. The presence of lead enhances its stability and detonation velocity compared to its parent acid .

Properties

CAS No. |

71889-57-1 |

|---|---|

Molecular Formula |

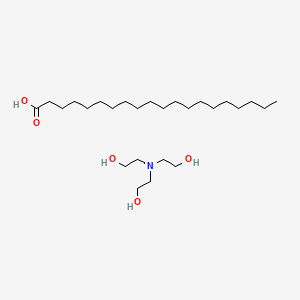

C26H55NO5 |

Molecular Weight |

461.7 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;icosanoic acid |

InChI |

InChI=1S/C20H40O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;8-4-1-7(2-5-9)3-6-10/h2-19H2,1H3,(H,21,22);8-10H,1-6H2 |

InChI Key |

BIJVMBCLZYUTLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 276-169-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 276-169-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical syntheses. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological processes. In industry, the compound could be utilized in the production of materials, coatings, or other chemical products. The specific applications depend on the chemical properties and reactivity of the compound.

Mechanism of Action

The mechanism of action of Einecs 276-169-1 involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the context in which the compound is used. For example, in a pharmaceutical context, it may interact with specific enzymes or receptors to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Analogue: Picric Acid (2,4,6-Trinitrophenol, CAS: 88-89-1)

Structural Similarities :

- Both compounds share a trinitro-substituted benzene backbone.

- Hydroxyl groups in picric acid are replaced by a lead ion in EINECS 276-169-1.

Key Differences :

| Property | This compound (Lead Styphnate) | Picric Acid |

|---|---|---|

| Molecular Formula | C₆HN₃O₈Pb | C₆H₃N₃O₇ |

| Molecular Weight | 468.3 g/mol | 229.1 g/mol |

| Sensitivity | Moderate (requires primary explosive initiation) | High (sensitive to friction/impact) |

| Applications | Detonators, primers | Explosives, dyes, antiseptics |

| Safety Considerations | Toxic (lead exposure risks) | Corrosive, forms unstable metal salts |

Picric acid is highly acidic and forms unstable metal salts, whereas the lead salt in this compound is more stable but poses significant toxicity due to lead content .

Functional Analogue: Lead Azide (CAS: 13424-46-9)

Functional Similarities :

- Both are primary explosives used in detonators.

- Contain lead, which enhances explosive efficiency.

Key Differences :

| Property | This compound (Lead Styphnate) | Lead Azide |

|---|---|---|

| Molecular Formula | C₆HN₃O₈Pb | Pb(N₃)₂ |

| Decomposition Temp. | ~270°C | ~350°C |

| Sensitivity | Less sensitive to static discharge | Highly sensitive to friction |

| Stability | Stable under dry conditions | Hygroscopic; decomposes in moisture |

| Environmental Impact | Persistent lead contamination | Releases toxic hydrazoic acid |

Lead azide is preferred in military applications due to its rapid initiation, whereas this compound is used in commercial detonators for controlled explosions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.